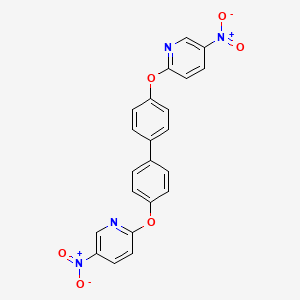![molecular formula C11H21NO2 B2485424 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine CAS No. 2470435-87-9](/img/structure/B2485424.png)
3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system and an amine functional group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 3,3-Dimethyl-2,4-dioxaspiro[5Compounds with similar structures, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .
Mode of Action
The exact mode of action of 3,3-Dimethyl-2,4-dioxaspiro[5Based on its structural similarity to other compounds, it may interact with its targets through competitive inhibition, leading to changes in the normal functioning of the target receptors .
Biochemical Pathways
The specific biochemical pathways affected by 3,3-Dimethyl-2,4-dioxaspiro[5If it acts as a gabaar antagonist like its structurally similar compounds, it may affect the gabaergic neurotransmission pathway .
Pharmacokinetics
The ADME properties of 3,3-Dimethyl-2,4-dioxaspiro[5It’s known that the compound is a liquid at room temperature . This could potentially influence its absorption and distribution within the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 3,3-Dimethyl-2,4-dioxaspiro[5If it acts as a GABAAR antagonist, it could potentially lead to an increase in neuronal excitability .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 3,3-Dimethyl-2,4-dioxaspiro[5It’s known that the compound should be stored at 4°c , suggesting that temperature could play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with cyclohexanone to form the spirocyclic ketal intermediate. This intermediate is then reacted with an amine source under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted amine derivatives .
Scientific Research Applications
3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological targets.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: This compound has a similar spirocyclic structure but contains a ketone group instead of an amine.
N,N-Dimethyl-3-azaspiro[5.5]undecan-9-amine: This compound features an azaspiro ring system with a dimethylamine group.
Uniqueness
3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine is unique due to its specific combination of a dioxaspiro ring and an amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2)13-7-11(8-14-10)5-3-9(12)4-6-11/h9H,3-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXUONRQDZXVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CCC(CC2)N)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2485343.png)


![ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485346.png)
![2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485347.png)

![5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2485350.png)


![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate](/img/structure/B2485358.png)
![methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B2485360.png)
![3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2485361.png)


